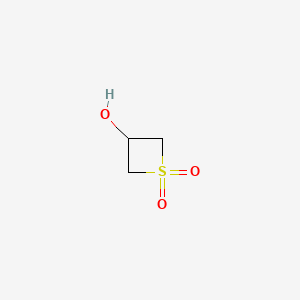

3-Hydroxythietane 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothietan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUZABLJPXPIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295430 | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22524-35-2 | |

| Record name | 3-Hydroxythietane 1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxythietane 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Thietanol, 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSX9RM6388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Hydroxythietane 1,1-dioxide: A Versatile Building Block for Drug Discovery

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, small, saturated heterocycles have garnered significant attention for their ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity. The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized derivatives, particularly thietane 1,1-dioxides, are emerging as valuable building blocks.[1][2] The sulfone moiety in thietane 1,1-dioxides is a non-obvious bioisostere for various functional groups, capable of engaging in hydrogen bonding interactions and modulating the physicochemical properties of a lead compound.[3]

This in-depth technical guide focuses on the synthesis of a key derivative, 3-hydroxythietane 1,1-dioxide. This molecule serves as a versatile precursor for a variety of functionalized thietanes, making it a valuable tool for researchers, scientists, and drug development professionals. We will explore the primary synthetic routes, delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical aspects of safety and characterization.

Synthetic Strategies: A Two-Step Approach to the Target Molecule

The most common and efficient pathway to this compound is a two-step process:

-

Formation of the Thietane Ring: Synthesis of the precursor, thietan-3-ol.

-

Oxidation of the Sulfide: Conversion of thietan-3-ol to the target sulfone, this compound.

This modular approach allows for the potential synthesis of various substituted analogs by modifying the starting materials in the first step.

Part 1: Synthesis of the Precursor, Thietan-3-ol

The synthesis of the thietan-3-ol core is most effectively achieved through the reaction of an epoxide with a sulfur nucleophile. The most common starting material for this transformation is epichlorohydrin.

Mechanism of Thietane Ring Formation from Epichlorohydrin

The reaction of epichlorohydrin with a sulfide source, such as sodium sulfide or hydrogen sulfide, proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring. This is followed by an intramolecular nucleophilic substitution to form the four-membered thietane ring.[4]

References

Introduction: The Emergence of a Versatile Four-Membered Heterocycle

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxythietane 1,1-dioxide

In the landscape of modern medicinal and agricultural chemistry, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties is paramount. Among the emerging classes of building blocks, four-membered heterocycles have garnered significant attention for their ability to impart desirable traits such as improved solubility, metabolic stability, and three-dimensionality. While oxetanes have been extensively studied and successfully incorporated into numerous drug candidates[1][2], their sulfur-containing counterparts, particularly thietane 1,1-dioxides, represent a comparatively underexplored yet highly promising area of chemical space.[3][4]

This guide focuses on a key representative of this class: This compound . This molecule serves as a versatile synthetic intermediate, leveraging the unique electronic properties of the sulfone group and the inherent ring strain of the thietane core. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core chemical properties, synthesis, reactivity, and strategic applications. We will delve into the causality behind its behavior, offering field-proven insights to empower its effective use in research and development programs.

Core Physicochemical and Spectroscopic Profile

This compound is a polar, low-molecular-weight solid. The presence of the highly polar sulfone group and the hydrogen-bonding capacity of the hydroxyl group dictates its physical properties, rendering it soluble in polar organic solvents.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in synthetic and medicinal chemistry contexts.

| Property | Value | Source |

| CAS Number | 22524-35-2 | [5] |

| Molecular Formula | C₃H₆O₃S | [5] |

| Molecular Weight | 122.14 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [5] |

| Calculated logP | -1.2243 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 0 | [5] |

Spectroscopic Signature

-

¹H NMR: The proton spectrum is expected to be relatively simple. The methine proton at the C3 position (adjacent to the hydroxyl group) would appear as a multiplet. The two sets of methylene protons at the C2 and C4 positions would likely present as complex multiplets due to geminal and vicinal coupling, further complicated by the puckered nature of the four-membered ring.

-

¹³C NMR: The carbon spectrum would show three distinct signals: one for the hydroxyl-bearing C3 carbon at a lower field, and two signals for the C2 and C4 carbons at a higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[4] Additionally, two very strong characteristic peaks for the sulfone group (S=O asymmetric and symmetric stretching) would be observed, typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4]

Synthesis Methodologies: From Precursor to Product

The most direct and widely adopted method for the synthesis of this compound is the oxidation of its thietan-3-ol precursor. This transformation is efficient and typically high-yielding, utilizing common and powerful oxidizing agents. The thietan-3-ol starting material is itself readily accessible from the inexpensive commercial precursor, thietan-3-one.[3][4]

Synthetic Workflow Diagram

The overall synthetic pathway is a robust two-step process, beginning with the nucleophilic addition to a ketone followed by oxidation.

Caption: General synthesis pathway to this compound.

Reference Experimental Protocol: Oxidation of Thietan-3-ol

This protocol is adapted from established procedures for the oxidation of 3-substituted thietanols to their corresponding 1,1-dioxides.[3][6]

Objective: To synthesize this compound from Thietan-3-ol.

Materials:

-

Thietan-3-ol (1.0 equiv)[7]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 3.0 equiv)[3] or Hydrogen Peroxide (H₂O₂, 30-50%) with a catalyst/acid[6][8]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology (m-CPBA Method):

-

Reaction Setup: Dissolve Thietan-3-ol (1.0 equiv) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add m-CPBA (3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Rationale: The oxidation is exothermic; portion-wise addition at low temperature prevents overheating and potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (~25 °C) and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Add additional CH₂Cl₂ to facilitate phase separation.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous layer two more times with CH₂Cl₂. Rationale: Multiple extractions ensure complete recovery of the polar product from the aqueous phase.

-

Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product can be purified by flash column chromatography (e.g., using an acetone/pentane or ethyl acetate/hexane gradient) or by recrystallization to yield this compound as a solid.[3][4]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its tertiary alcohol, which is significantly influenced by the electron-withdrawing sulfone group and the strained ring system. The core of its synthetic utility lies in the acid-catalyzed generation of a key carbocation intermediate at the C3 position.[3][4][9]

Acid-Catalyzed Carbocation Formation and Nucleophilic Attack

Under the influence of a catalytic amount of a Lewis acid (e.g., Ca(NTf₂)₂) or a Brønsted acid (e.g., Tf₂NH), the hydroxyl group is protonated and eliminated as a water molecule.[3][4] This generates a tertiary carbocation that is stabilized by the adjacent aryl group (in substituted analogs) but destabilized by the potent electron-withdrawing effect of the sulfone. This transient but highly reactive intermediate is readily trapped by a range of nucleophiles.

This strategy enables the divergent synthesis of various 3,3-disubstituted thietane dioxides, forming new C-C, C-S, and C-O bonds directly on the intact four-membered ring.[3]

-

C-C Bond Formation: Arene nucleophiles, such as phenols and electron-rich benzene derivatives, readily participate in Friedel-Crafts-type alkylations.[4]

-

C-S Bond Formation: Both aromatic and aliphatic thiols serve as excellent nucleophiles, yielding 3-sulfanyl thietane dioxides.[3]

-

C-O Bond Formation: While direct alcohol addition can be challenging, Brønsted acid catalysis in acetonitrile successfully promotes the O-alkylation of primary and benzylic alcohols.[3]

Competing Elimination Pathway

A significant competing reaction pathway, particularly with less reactive nucleophiles or at elevated temperatures, is the E1 elimination of a proton from an adjacent carbon. This leads to the formation of a stable, conjugated 2H-thiete 1,1-dioxide.[4][9] Judicious selection of the catalyst and reaction temperature is crucial to minimize the formation of this elimination byproduct.[3] Interestingly, under certain conditions with acidic phenol nucleophiles, it has been observed that the thiete dioxide can be returned to the catalytic cycle via protonation, regenerating the carbocation and improving the yield of the desired substitution product at higher temperatures.[9]

Reaction Mechanism Diagram

Caption: Key reaction pathways of this compound.

Ring Stability

A noteworthy feature of the thietane 1,1-dioxide scaffold is its high chemical stability. Once formed, 3,3-disubstituted derivatives demonstrate remarkable resilience, showing quantitative recovery under various acidic (1 M HCl), basic (1 M NaOH), and nucleophilic (NaI, cysteine) conditions.[9] This chemical robustness is a highly attractive feature for drug development, as it ensures the integrity of the scaffold throughout subsequent synthetic manipulations and under physiological conditions.

Applications in Drug Discovery and Materials Science

The unique combination of properties—a small, polar, sp³-rich, and chemically stable core—makes this compound and its derivatives valuable motifs for modern chemistry.

-

Medicinal Chemistry: The thietane dioxide moiety is increasingly used as a "bioisostere" or replacement for other chemical groups.[4] For instance, it can serve as a more polar and three-dimensional surrogate for a gem-dimethyl group or as a non-hydrolyzable mimic of a carbonyl group. Its incorporation can favorably modulate key drug-like properties, including:

-

Aqueous Solubility: The high polarity of the sulfone group often enhances the solubility of parent molecules.

-

Metabolic Stability: The scaffold is resistant to oxidative metabolism, making it useful for blocking metabolically labile sites in a drug candidate.[9]

-

Target Engagement: The rigid, puckered ring structure can orient substituents in precise vectors, potentially leading to improved binding affinity and selectivity for biological targets. Several biologically active compounds containing the thietane dioxide ring have already been reported, including a PI3K-Alpha inhibitor for cancer therapy and molecules with antidepressant properties.[9][10]

-

-

Agricultural Chemistry: Similar to its role in pharmaceuticals, the thietane dioxide motif is being explored in the design of new pesticides and herbicides, where properties like stability and polarity are equally crucial.[4][9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place.[5][11]

-

Toxicity: While specific toxicity data for this compound is not detailed in the provided search results, its precursor, thietan-3-ol, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is prudent to handle the title compound with similar caution. Always consult the material safety data sheet (MSDS) from the specific supplier before use.

Conclusion

This compound stands out as a powerful and versatile building block for chemical innovation. Its straightforward synthesis, predictable reactivity through a key carbocation intermediate, and the exceptional stability of its derivatives make it an invaluable tool for researchers. From fine-tuning the physicochemical properties of drug candidates to constructing novel molecular architectures, the strategic application of this four-membered heterocycle offers a reliable pathway to access new chemical space. As the demand for non-flat, polar, and stable molecular motifs continues to grow, the importance of this compound in both academic and industrial research is set to expand significantly.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemscene.com [chemscene.com]

- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 7. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure of 3-Hydroxythietane 1,1-dioxide and its Derivatives: Implications for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane 1,1-dioxide moiety is an increasingly important scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. Among its derivatives, 3-hydroxythietane 1,1-dioxide serves as a key building block for introducing structural diversity. This guide provides a comprehensive analysis of the crystal structure of this compound derivatives, synthesizing crystallographic data with practical insights for researchers in drug development. While a definitive crystal structure for the parent this compound is not publicly available, this guide leverages high-quality crystallographic data from closely related 3-aryl-substituted analogues to elucidate the core structural features of this heterocyclic system. We will delve into the synthesis, conformational analysis, and the critical role of intermolecular interactions, offering a robust framework for the rational design of novel therapeutics.

Introduction: The Rising Prominence of the Thietane 1,1-Dioxide Scaffold

Four-membered heterocycles are gaining considerable attention in drug discovery as bioisosteric replacements for more common functional groups, offering a unique combination of properties such as improved metabolic stability, enhanced solubility, and novel intellectual property.[1] The thietane 1,1-dioxide ring, in particular, is a polar, rigid scaffold that can modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The sulfone group acts as a strong hydrogen bond acceptor, while the four-membered ring introduces a distinct three-dimensional geometry. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, making this compound a versatile precursor for creating diverse chemical libraries.[2] Understanding the precise three-dimensional arrangement of this core structure is paramount for designing molecules that can effectively interact with biological targets.

Synthesis and Crystallization of this compound Derivatives

The synthesis of 3-hydroxythietane 1,1-dioxides typically proceeds through a two-step sequence starting from thietan-3-one. The first step involves the addition of an organometallic reagent (e.g., Grignard or organolithium) to the ketone, yielding a tertiary thietan-3-ol. Subsequent oxidation of the sulfide to a sulfone, commonly with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), affords the desired this compound derivative.[1][2]

Experimental Protocol: Synthesis and Crystallization of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide

This protocol is adapted from Bull and coworkers' synthesis of 3,3-disubstituted thietane dioxides.[1]

Step 1: Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane

-

To a solution of thietan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add 4-methoxyphenylmagnesium bromide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thietan-3-ol.

Step 2: Oxidation to 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide

-

Dissolve the crude 3-hydroxy-3-(4-methoxyphenyl)thietane (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C and add m-CPBA (3.0 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 3.5 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the phases and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the pure 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide.

Crystallization:

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as acetone/pentane.[1]

Caption: Synthetic and crystallization workflow for a representative 3-aryl-3-hydroxythietane 1,1-dioxide.

Unveiling the Crystal Structure: Insights from 3-Aryl Derivatives

While the crystal structure of the parent this compound remains elusive, analysis of several 3-aryl-substituted derivatives provides a clear picture of the core structural motifs.[1][2]

Key Crystallographic Parameters of 3-Aryl-3-hydroxythietane 1,1-dioxide Derivatives

| Compound | CCDC Number | Ring Puckering Angle (°) | Key Interactions |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 2368330 | 29.4 | Intramolecular H-bond (hydroxyl to sulfone oxygen) |

| 3,3-Diarylthietane 1,1-dioxide (example) | 2368331 | 14.0 | - |

| 3-Aryl-3-(thiophenyl)thietane 1,1-dioxide (example) | 2368333 | ~1.0 (planar) | - |

Data sourced from Bull and coworkers.[1]

Conformational Analysis: A Puckered Ring System

The crystallographic data reveals that the thietane 1,1-dioxide ring is not planar but adopts a puckered conformation.[2] In the case of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, the ring puckering angle is a significant 29.4°.[2] This puckering is directed towards the hydroxyl group, which is suggestive of an intramolecular hydrogen bond between the hydroxyl proton and one of the sulfone oxygen atoms.[2] This interaction likely stabilizes this particular conformation in the solid state.

The degree of puckering is sensitive to the nature of the substituents at the 3-position. For instance, diarylthietane dioxides exhibit a less puckered ring (puckering angles of 14.0° and 16.9°), and a toluene sulfide derivative displays a nearly planar thietane dioxide ring with a puckering angle of only 1°.[2] This conformational flexibility is a key feature of the thietane dioxide scaffold and has important implications for drug design, as different conformations can present distinct pharmacophoric features to a biological target.

Caption: Generalized structure of a 3-substituted-3-hydroxythietane 1,1-dioxide illustrating the puckered ring and potential for intramolecular hydrogen bonding.

Implications for Rational Drug Design

The structural features of the this compound scaffold have several important implications for drug development:

-

Vectorial Projection of Substituents: The puckered nature of the ring allows for the precise vectorial projection of substituents into three-dimensional space. This is crucial for optimizing interactions with the binding pockets of target proteins. By modifying the substituents at the 3-position, medicinal chemists can fine-tune the conformation of the ring and the orientation of key pharmacophoric groups.

-

Modulation of Physicochemical Properties: The sulfone group is a potent hydrogen bond acceptor, which can enhance aqueous solubility. The overall polarity of the molecule can be modulated by the choice of substituents. The rigid nature of the four-membered ring can also reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.

-

Scaffold Hopping and Bioisosterism: The thietane 1,1-dioxide ring can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or carbonyls. This "scaffold hopping" strategy can lead to the discovery of novel chemical series with improved drug-like properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, drawing upon data from its 3-aryl-substituted derivatives. The key takeaways for researchers are the inherent puckered conformation of the thietane 1,1-dioxide ring, the potential for intramolecular hydrogen bonding to stabilize specific conformers, and the influence of substituents on the degree of ring puckering. These structural insights, coupled with the synthetic accessibility of these compounds, underscore the value of the this compound scaffold as a versatile building block in modern drug discovery. A thorough understanding of its three-dimensional structure is essential for leveraging its full potential in the design of next-generation therapeutics.

References

The Sulfonyl Square: A Technical Guide to the Discovery and Enduring Chemistry of Thietane Dioxides

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The thietane 1,1-dioxide core, a four-membered heterocyclic sulfone, has journeyed from a chemical curiosity to a cornerstone motif in modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its contemporary applications. We will delve into the foundational synthetic routes, from early oxidation methods to pivotal cycloaddition reactions, and culminate in the latest divergent strategies for creating complex derivatives. Mechanistic principles, detailed experimental protocols, and an analysis of the unique physicochemical properties that make this scaffold a compelling bioisostere in drug design are presented to provide a definitive resource for researchers in the field.

A Historical Perspective: From Pungent Sulfide to Stable Sulfone

The story of the thietane ring system begins over a century ago. In 1916, the esteemed German chemist Hermann Staudinger, renowned for his later Nobel Prize-winning work on macromolecules, first reported the synthesis of the parent heterocycle, thietane (then termed trimethylene sulfide).[1] This initial synthesis was achieved through the reaction of 1,3-dibromopropane with sodium sulfide, a straightforward yet foundational approach to the four-membered sulfur-containing ring.[1]

In these early explorations, the conversion of the thietane sulfide to its corresponding 1,1-dioxide was also documented. Staudinger reported that oxidation of thietane with potassium permanganate yielded the crystalline thietane 1,1-dioxide, characterized by its distinctive long needle-like crystals and a melting point of 75.5–76°C. This marked the first synthesis of a thietane dioxide, establishing a fundamental transformation that remains a cornerstone of its chemistry today.

For several decades following its discovery, the thietane dioxide moiety remained relatively understudied. However, the landscape of its synthesis and utility was set to change dramatically with the advent of new synthetic methodologies.

The Evolution of Synthetic Strategies

The synthetic toolkit for accessing thietane dioxides has expanded significantly since Staudinger's initial oxidation. Methodologies have evolved from simple oxidation of pre-formed thietane rings to elegant cycloadditions that construct the ring and install the sulfone functionality in a single step.

Oxidation of the Thietane Ring

The most direct method for the preparation of thietane 1,1-dioxides is the oxidation of a corresponding thietane. This approach is widely used due to its reliability and the commercial availability of various thietane precursors. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[2] The oxidation proceeds in a stepwise manner, often allowing for the isolation of the intermediate thietane 1-oxide (sulfoxide) if desired.

The oxidation of thietan-3-ols is a particularly common and high-yielding route to functionalized thietane dioxides, which serve as versatile intermediates for further derivatization.[2]

This protocol is adapted from a recent scalable synthesis of 3,3-disubstituted thietane dioxides.[2]

-

Materials:

-

3-(4-methoxyphenyl)thietan-3-ol (1.05 g, 5 mmol, 1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 3.36 g, 15.0 mmol, 3.0 equiv)

-

Dichloromethane (CH₂Cl₂, ~40 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the 3-(4-methoxyphenyl)thietan-3-ol in dichloromethane (0.13 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the m-CPBA portionwise to the stirred solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3.5 hours.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (~50 mL).

-

Transfer the mixture to a separatory funnel and add an additional 50 mL of CH₂Cl₂.

-

Separate the organic layer and wash it again with saturated aqueous NaHCO₃ solution (~20 mL).

-

Extract the aqueous layers with CH₂Cl₂ (2 x 50 mL).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20–30% acetone/pentane) to afford the desired 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide as a white solid (Typical yield: 80%).[2]

-

The Stork-Borowitz [2+2] Cycloaddition: A Paradigm Shift

A landmark development in thietane dioxide synthesis occurred in 1962 when Gilbert Stork and Irving J. Borowitz discovered that sulfenes (R₂C=SO₂), generated in situ, undergo a [2+2] cycloaddition with enamines to produce thietane 1,1-dioxides.[3] Sulfenes are highly reactive intermediates formed, for example, by the dehydrochlorination of alkanesulfonyl chlorides with a base like triethylamine.[3]

This reaction was a significant leap forward, as it allowed for the construction of the four-membered ring with the sulfone group already in place, offering a convergent and often stereoselective route to substituted thietane dioxides.

The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes ring closure to form the thietane dioxide ring. The stereochemistry of the final product is often influenced by the stability of this intermediate.

Modern Strategies: Divergent Synthesis via Carbocation Intermediates

Recent innovations have focused on developing divergent synthetic routes that allow for the rapid generation of diverse thietane dioxide libraries from a common intermediate. A notable example, reported in 2024, involves the generation of a carbocation on the thietane dioxide ring, which is then trapped by various nucleophiles.[2][4][5]

This strategy commences with the readily available thietane-3-one. Grignard or organolithium addition furnishes 3-aryl-thietan-3-ols, which are subsequently oxidized to the corresponding thietane 1,1-dioxides.[2] Treatment of these tertiary alcohols with a catalytic amount of a Lewis or Brønsted acid generates a stabilized carbocation at the 3-position. This reactive intermediate can then be intercepted by a wide range of nucleophiles, including arenes (in a Friedel-Crafts type reaction), thiols, and alcohols, to yield 3,3-disubstituted thietane dioxides.[2][4][5]

This methodology is powerful because it allows for late-stage functionalization, providing a rapid and divergent approach to novel derivatives with high chemical stability.[2][5]

Structural and Physicochemical Properties

The thietane dioxide ring possesses a unique combination of structural and electronic features that make it an attractive motif for medicinal chemistry.

-

Structure and Conformation: X-ray crystallographic studies have revealed that the thietane dioxide ring is not planar. It adopts a puckered conformation.[4][5] For instance, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide exhibits a puckering angle of 29.4°, whereas diaryl-substituted derivatives are less puckered (14.0-16.9°).[4][5] In some cases, such as with a 3-toluene sulfide substituent, the ring can be nearly planar (1° puckering angle).[4][5] This conformational flexibility allows the substituents to be presented in precise three-dimensional arrangements.

-

Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. Compared to other four-membered rings like cyclobutane, the thietane dioxide moiety reduces lipophilicity while only slightly increasing the molecular volume.[6] This makes it an excellent tool for modulating the physicochemical properties of drug candidates.

| Property | Observation | Implication in Drug Design |

| Polarity | High due to the SO₂ group. | Can improve aqueous solubility and modulate cell permeability. |

| Lipophilicity | Generally lower than carbocyclic analogues (e.g., cyclobutane).[6][7] | Useful for reducing the LogP/LogD of a lead compound to improve its pharmacokinetic profile. |

| Metabolic Stability | The sulfone is resistant to oxidative metabolism.[2] | Can block a soft spot for metabolic attack, increasing the half-life of a drug. |

| Acidity/Basicity | The sulfone group is electron-withdrawing, which can influence the pKa of nearby functional groups.[7] | Can be used to fine-tune the ionization state of a molecule at physiological pH. |

| Hydrogen Bonding | The two oxygen atoms are strong hydrogen bond acceptors. | Can form crucial interactions with biological targets, enhancing binding affinity. |

Applications in Drug Discovery and Beyond

The unique properties of the thietane dioxide scaffold have led to its increasing use as a "bioisostere" in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The thietane dioxide has been investigated as a bioisostere for various functional groups, including carbonyls and gem-dimethyl groups.

-

Medicinal Chemistry:

-

PI3K-Alpha Inhibitors: A thietane dioxide-containing compound has been reported as a potential therapeutic for cancer through the inhibition of the PI3K-alpha pathway.[2]

-

Antibacterial Agents: LpxC inhibitors incorporating a thietane dioxide moiety have been disclosed as potential antibacterial agents. Co-crystal structures revealed that the sulfone group forms a beneficial hydrogen bond with a lysine residue in the enzyme's active site.[2]

-

Modulation of Physicochemical Properties: In numerous drug discovery programs, the incorporation of a thietane dioxide has been shown to improve metabolic stability and target selectivity.[6]

-

-

Agrochemicals: Syngenta has patented a series of compounds that feature pendant thietane dioxides for use as insecticides, highlighting the utility of this scaffold beyond human health.[2]

The chemical stability of the thietane dioxide ring under various conditions, including acidic and basic environments, further enhances its appeal for incorporation into biologically active molecules.[2][5]

Conclusion and Future Outlook

From its initial discovery as a simple oxidation product, the thietane 1,1-dioxide has matured into a sophisticated and highly valuable scaffold for chemists. The development of synthetic methods, from the classical Stork-Borowitz cycloaddition to modern divergent strategies, has made a diverse array of these compounds readily accessible. As our understanding of the interplay between three-dimensional structure and biological function deepens, the unique conformational and electronic properties of the thietane dioxide ring will undoubtedly secure its place as a key building block in the design of future therapeutics and agrochemicals. The continued development of novel synthetic methodologies will only broaden the accessible chemical space, promising exciting new discoveries built upon this remarkable sulfonyl square.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfene - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thietane Dioxide - Enamine [enamine.net]

- 7. chemrxiv.org [chemrxiv.org]

The Emerging Potential of the 3-Hydroxythietane 1,1-Dioxide Scaffold: A Technical Guide to its Biological Activity and Therapeutic Promise

Abstract

The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driver in modern drug discovery. Among the under-explored heterocyclic systems, the thietane 1,1-dioxide moiety has emerged as a promising structural motif. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 3-Hydroxythietane 1,1-dioxide, a versatile and accessible building block. While direct biological data on the parent molecule is limited, its derivatives, particularly 3-alkoxy and 3-aryloxy substituted analogues, have demonstrated significant potential, most notably in the realm of neuroscience. This document will delve into the synthesis, preclinical evaluation, and proposed mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Thietane 1,1-Dioxide Scaffold - A Rising Star in Medicinal Chemistry

Saturated four-membered heterocyclic rings, such as oxetanes and azetidines, have gained considerable traction in medicinal chemistry for their ability to impart desirable properties like improved solubility, metabolic stability, and unique vectoral exits for further chemical modification. The thietane 1,1-dioxide scaffold, a sulfur-containing four-membered ring with an oxidized sulfur atom, shares these advantageous characteristics. The sulfone group introduces polarity and the capacity for hydrogen bonding, while the puckered ring system provides a defined three-dimensional geometry that can be exploited for specific interactions with biological targets.

This compound serves as a key entry point to a diverse range of substituted thietane 1,1-dioxides. Its hydroxyl group provides a convenient handle for derivatization, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Synthetic Pathways to Biologically Active Derivatives

The primary route to biologically active 3-substituted thietane-1,1-dioxides commences with the parent compound, this compound. The hydroxyl group can be readily converted into a good leaving group or directly displaced under appropriate conditions to introduce a variety of substituents at the 3-position.

Synthesis of 3-Alkoxy and 3-Aryloxy Thietane-1,1-Dioxides

A prevalent and effective method for synthesizing 3-alkoxy and 3-aryloxy derivatives involves the reaction of a suitable precursor with alcohols or phenols. One documented approach utilizes 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole as a reactive intermediate. This compound, when treated with sodium alkoxides or phenolates, undergoes nucleophilic substitution to yield the desired 3-alkoxy or 3-aryloxy thietane-1,1-dioxides.

Experimental Protocol: General Procedure for the Synthesis of 3-Aryloxythietane-1,1-Dioxides

-

To a solution of the desired phenol in a suitable anhydrous solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenolate.

-

Add a solution of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the same anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxythietane-1,1-dioxide.

Caption: General synthetic route to 3-substituted thietane-1,1-dioxides.

Biological Activity: A Focus on Antidepressant Properties

The most significant and well-documented biological activity of 3-substituted thietane-1,1-dioxide derivatives is their antidepressant-like effect, as demonstrated in various preclinical models of depression.

Preclinical Evidence of Antidepressant Efficacy

Multiple studies have highlighted the potential of 3-alkoxy and 3-aryloxy thietane-1,1-dioxides as novel antidepressant agents. Two prominent examples are 3-methoxythietane-1,1-dioxide (N-14) and 3-ethoxythietane-1,1-dioxide (3ETD or N-199/1). These compounds have shown efficacy in rodent models of depression, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

In a study utilizing a reserpine-induced model of depression in rats, 3ETD was found to significantly reduce immobility time in the FST, increase sucrose preference (an indicator of anhedonia), and prevent weight loss associated with the depressive-like state. Furthermore, 3-methoxythietane-1,1-dioxide (N-14) demonstrated antidepressant efficacy in a resident-intruder paradigm, a model of social stress-induced depression.

| Compound | Animal Model | Key Findings | Reference |

| 3-Ethoxythietane-1,1-dioxide (3ETD) | Reserpine-induced depression in rats | Reduced immobility in FST, increased sucrose preference, prevented weight loss. | |

| 3-Methoxythietane-1,1-dioxide (N-14) | Resident-Intruder Paradigm in rats | Mitigated depressive-like behaviors induced by social stress. | |

| Various 3-Aryloxythietane-1,1-dioxides | Mice | Displayed antidepressant properties in TST and FST, comparable to imipramine. |

Experimental Protocols for Assessing Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Acclimatize mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Individually place each mouse into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera.

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the necessary movements to keep its head above water.

-

-

Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral despair model used for screening antidepressant compounds.

Experimental Protocol: Tail Suspension Test in Mice

-

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

-

Procedure:

-

Acclimatize mice to the testing room.

-

Administer the test compound or vehicle i.p. prior to the test.

-

Suspend each mouse individually by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.

-

Record the 6-minute session with a video camera.

-

Score the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Caption: Workflow for the synthesis and preclinical evaluation of 3-substituted thietane-1,1-dioxides.

Mechanism of Action: Modulating Monoaminergic Systems

The antidepressant effects of 3-substituted thietane-1,1-dioxides are believed to be mediated through the modulation of monoaminergic neurotransmitter systems, specifically serotonergic and adrenergic pathways.

Preliminary mechanistic studies suggest that these compounds may act as:

-

5-HT1A receptor agonists: Stimulation of 5-HT1A autoreceptors can lead to a reduction in the firing rate of serotonin neurons, which, over time with chronic treatment, can result in a desensitization of these autoreceptors and an overall increase in serotonin neurotransmission.

-

5-HT2A/2C receptor antagonists: Blockade of these receptors is a known mechanism of action for some atypical antidepressants and is associated with anxiolytic and antidepressant effects.

-

α2-adrenergic receptor antagonists: Antagonism of α2-autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons can lead to an increase in the release of both norepinephrine and serotonin.

This multi-target engagement profile suggests that 3-substituted thietane-1,1-dioxides may offer a novel and potentially more effective approach to treating depression compared to single-target agents.

Caption: Proposed mechanism of action for the antidepressant effects of 3-substituted thietane-1,1-dioxides.

Future Directions and Therapeutic Potential

The promising preclinical data on the antidepressant activity of 3-substituted thietane-1,1-dioxides warrant further investigation. Key future research directions include:

-

Lead Optimization: Systematic structure-activity relationship (SAR) studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

-

Broader Biological Screening: While the focus has been on antidepressant activity, the thietane 1,1-dioxide scaffold should be screened against a wider range of biological targets to uncover other potential therapeutic applications.

-

In-depth Mechanistic Studies: Further research is required to fully elucidate the molecular mechanisms of action, including receptor binding affinities and downstream signaling pathways.

-

Toxicology and Safety Profiling: Comprehensive toxicology studies are essential to assess the safety of these compounds for potential clinical development.

Conclusion

This compound has proven to be a valuable starting material for the synthesis of a novel class of biologically active compounds. Its derivatives, particularly the 3-alkoxy and 3-aryloxy analogues, have demonstrated compelling antidepressant-like activity in preclinical models. Their unique multi-target mechanism of action, involving the modulation of key serotonergic and adrenergic receptors, positions them as promising candidates for the development of next-generation antidepressants. The thietane 1,1-dioxide scaffold represents a fertile ground for further exploration in medicinal chemistry, with the potential to yield new therapeutic agents for a range of diseases.

Introduction: The Emergence of the Thietane 1,1-Dioxide Scaffold

An In-depth Technical Guide to the Physical Properties of 3-Hydroxythietane 1,1-dioxide Derivatives

In the landscape of modern medicinal and agricultural chemistry, four-membered heterocycles are increasingly recognized for their ability to confer advantageous physicochemical properties and novel three-dimensional topologies to bioactive molecules.[1][2] Among these, the thietane 1,1-dioxide core has emerged as a particularly compelling scaffold. As a compact, polar, and metabolically stable sulfone, it offers a unique geometric arrangement that distinguishes it from more conventional motifs.[1] The introduction of a hydroxyl group at the 3-position creates this compound and its derivatives, a class of compounds with significant potential for hydrogen bonding and further functionalization.

This guide provides a detailed exploration of the core physical properties of these compounds, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, stability, and key physical data that define this promising class of molecules, grounding our discussion in authoritative experimental findings.

Core Physical Properties of the Parent Scaffold: this compound

The parent compound, this compound (CAS 22524-35-2), serves as the foundational building block for this series. Its physical properties are critical benchmarks for understanding the impact of further substitution.

Table 1: Key Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆O₃S | [2][3][4] |

| Molecular Weight | 122.14 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 101-102 °C | [4] |

| Boiling Point | 398.1 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.638 g/cm³ (Predicted) | [3][4] |

| pKa | 12.05 ± 0.20 (Predicted) | [4] |

| Calculated LogP | -1.22 | [2] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [2] |

Expert Insight: The low LogP value (-1.22) indicates high hydrophilicity, a direct consequence of the exposed sulfone and hydroxyl groups.[2] The TPSA of 54.37 Ų is also significant; in drug discovery, TPSA is a key predictor of a molecule's ability to permeate cell membranes. These values collectively suggest that while the parent scaffold is highly polar, its derivatives can be tailored to achieve a desirable balance for pharmacokinetic profiles, aligning with frameworks like Lipinski's Rule of Five.[6]

The Influence of Substitution: Properties of 3-Aryl Derivatives

The true versatility of the scaffold is revealed through its derivatives. The addition of substituents at the 3-position, particularly aryl groups, dramatically alters the physical properties, influencing everything from melting point to crystal packing.

Table 2: Physical Properties of Selected 3-Hydroxy-3-Arylthietane 1,1-dioxide Derivatives

| Derivative Name | Appearance | Melting Point (°C) | Source |

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | White Solid | 165–168 | [7] |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | White Solid | Not Reported | [7][8] |

| 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Yellow Oil | Not Applicable | [7][8] |

| 3-(Benzo[d][1][3]dioxol-5-yl)-3-hydroxythietane 1,1-dioxide | White Solid | 140–145 | [7][8] |

| 3-(4-Chlorophenyl)-3-hydroxythietane 1,1-dioxide | White Solid | 168–175 | [1] |

Causality Behind the Data: The transition from a crystalline solid to an oil, as seen with the 3-methoxyphenyl derivative, is a direct result of substitution patterns affecting the molecule's ability to form an ordered crystal lattice.[7][8] Symmetrical para-substituted compounds, like the 4-methoxy and 4-chloro derivatives, tend to pack more efficiently, leading to higher melting points compared to their ortho- or meta- counterparts or more complex substituents like the benzo[d][1][3]dioxol-5-yl group.[1][7][8]

Structural Analysis: Ring Conformation and Crystallography

The non-planar nature of the thietane ring is a defining characteristic. X-ray diffraction studies have provided invaluable insights into the three-dimensional structure of these molecules.

Key Structural Finding: Single-crystal X-ray analysis of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed a significantly puckered thietane dioxide ring, with a puckering angle of 29.4°.[1][7] This conformation is directed toward the hydroxyl group, which is strongly suggestive of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and one of the sulfone oxygens. This interaction can restrict conformational flexibility and influence binding to biological targets. In contrast, further substituted diarylthietane dioxides exhibit a less puckered ring structure.[1][7]

Caption: Puckering in 3-hydroxy-arylthietane 1,1-dioxides.

Experimental Protocols: Synthesis and Characterization

The reliability of physical property data is intrinsically linked to the methods used for synthesis and purification. The protocols described below represent self-validating systems for obtaining high-purity materials suitable for accurate characterization.

Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides

This procedure details the oxidation of a thietan-3-ol precursor to the target thietane 1,1-dioxide, a common and robust transformation.[7][8]

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective oxidant for converting sulfides to sulfones. The reaction is performed at an initial temperature of 0 °C to control the exothermic oxidation, then warmed to ensure complete conversion. The aqueous sodium bicarbonate quench is critical for neutralizing the m-chlorobenzoic acid byproduct, facilitating a clean workup and purification.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.13 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Oxidation: Add m-CPBA (3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3.5 hours.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the phases. Extract the aqueous layer twice more with CH₂Cl₂.

-

Washing & Drying: Combine all organic layers and wash with saturated aqueous NaHCO₃. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by flash column chromatography to afford the final thietan-3-ol dioxide.[7]

Caption: Workflow for Synthesis and Purification.

Protocol 2: Melting Point Determination

Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.

Step-by-Step Methodology:

-

Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Optimelt MPA100).[7]

-

Measurement: Heat the sample at a controlled rate.

-

Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. Note that values are typically reported as uncorrected.[7]

Chemical Stability: A Critical Parameter

The utility of a chemical scaffold in drug development is heavily dependent on its stability under physiologically relevant conditions.

-

Acidic and Nucleophilic Stability: 3,3-disubstituted thietane-1,1-dioxides demonstrate high stability. Quantitative recovery of the starting material is generally observed after exposure to acidic conditions (1 M HCl at 37 °C) and in the presence of various nucleophiles.[7]

-

Basic Instability: A key consideration is their behavior under basic conditions. When treated with aqueous 1 M NaOH, 3-hydroxy-3-arylthietane 1,1-dioxides can degrade via an E1 elimination mechanism to form the corresponding thiete dioxide product.[1][7] This reactivity highlights the importance of pH control in formulation and handling.

Conclusion

This compound and its derivatives represent a structurally unique and highly tunable class of compounds. Their physical properties are dictated by a combination of the polar sulfone group, the hydrogen-bonding hydroxyl moiety, and the nature of substituents at the 3-position. As demonstrated, these substituents profoundly influence melting point, crystallinity, and even the fine details of the heterocyclic ring's conformation. The synthetic accessibility and general stability of these scaffolds, coupled with their intriguing physicochemical profiles, underscore their continued potential as valuable building blocks in the pursuit of novel therapeutics and advanced materials.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemscene.com [chemscene.com]

- 3. thietan-3-ol 1,1-dioxide | 22524-35-2 [chemnet.com]

- 4. 3-Thietanol,1,1-dioxide | 22524-35-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Profile of 3-Substituted Thietane 1,1-Dioxides: A Technical Guide to Commercial Availability and Synthesis for Drug Discovery

Introduction: The Thietane 1,1-Dioxide Scaffold – A Privileged Motif in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the thietane 1,1-dioxide scaffold has garnered significant attention.[1][2] This four-membered heterocyclic sulfone offers a unique combination of properties: its non-planar, three-dimensional structure can enhance aqueous solubility and metabolic stability, while the sulfone group acts as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[3] Unlike its more explored oxetane counterpart, the thietane ring and its oxidized derivatives have historically received less attention, but a growing body of evidence now underscores their potential in creating novel therapeutics.[1][2] This guide provides an in-depth analysis of the commercial availability of 3-substituted thietane 1,1-dioxides, details key synthetic strategies, and explores their applications, offering a vital resource for researchers, scientists, and drug development professionals.

Commercial Availability: A Snapshot of the Thietane 1,1-Dioxide Landscape

The commercial availability of 3-substituted thietane 1,1-dioxides has expanded in recent years, driven by their increasing application in medicinal chemistry. A variety of suppliers now offer a range of derivatives, from simple building blocks to more complex, functionalized scaffolds.

Key Starting Material: Thietan-3-one

The cornerstone for many synthetic routes towards 3-substituted thietane 1,1-dioxides is the corresponding ketone, thietan-3-one. Its availability is crucial for researchers looking to synthesize novel derivatives.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | Thietan-3-one | - | 22131-92-6 |

| AChemBlock | Thietan-3-one | 97% | 22131-92-6 |

| BLD Pharm | Thietan-3-one | 95% | 22131-92-6 |

| Chem-Impex | Thietane 1,1-dioxide | ≥ 95% (GC) | 5687-92-3 |

Commercially Available 3-Substituted Thietane 1,1-Dioxides

A growing number of 3-substituted derivatives are now commercially available, providing researchers with direct access to key building blocks.

| Compound | Supplier(s) | Representative CAS Number |

| 3-Hydroxythietane 1,1-dioxide | ChemScene, Ambeed | 22524-35-2[4][5] |

| 3-Aminothietane 1,1-dioxide | Fluorochem, CymitQuimica | 88511-13-1[6] |

| 3-Bromothietane 1,1-dioxide | AChemBlock, PubChem | 59463-72-8[7][8] |

| 3-Amino-3-methylthietane 1,1-dioxide hydrochloride | Reagentia | 2225141-46-6[9] |

| 3-(Aminomethyl)thietane 1,1-dioxide | Smolecule | 1422496-55-6[10] |

| Thietane-3-carboxylic acid 1,1-dioxide | Parchem | 13129-21-0[11] |

| Thietane-3-carbaldehyde 1,1-dioxide | BLD Pharm | 1780124-84-6[12] |

This table is not exhaustive but represents a selection of commonly sought-after derivatives.

Synthetic Strategies: Accessing the 3-Substituted Thietane 1,1-Dioxide Core

The synthesis of 3-substituted thietane 1,1-dioxides can be broadly categorized into two main approaches: functionalization of a pre-existing thietane ring followed by oxidation, or direct manipulation of a thietane 1,1-dioxide scaffold.

Strategy 1: Functionalization of Thietan-3-one and Subsequent Oxidation

This is a widely employed and versatile strategy that leverages the reactivity of the ketone in thietan-3-one.

Caption: General workflow for synthesizing 3-substituted thietane 1,1-dioxides from thietan-3-one.

A common approach involves the nucleophilic addition of Grignard or organolithium reagents to thietan-3-one to generate tertiary 3-hydroxythietanes.[13] These intermediates are then oxidized to the corresponding 1,1-dioxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[13][14]

-

Nucleophilic Addition: To a solution of thietan-3-one in anhydrous THF at -78 °C, add a solution of the desired aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxythietane.

-

Oxidation: Dissolve the crude 3-aryl-3-hydroxythietane in a suitable solvent such as dichloromethane.

-

Cool the solution to 0 °C and add m-CPBA portion-wise.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired 3-aryl-3-hydroxythietane 1,1-dioxide.

Strategy 2: Direct Functionalization of the Thietane 1,1-Dioxide Ring

Directly functionalizing the pre-formed thietane 1,1-dioxide ring offers an alternative and sometimes more direct route to certain derivatives.

A key intermediate for this strategy is 3-chlorothietane 1,1-dioxide, which can be prepared from the parent thietane 1,1-dioxide via a free-radical chlorination reaction.[15] This chloro-derivative can then undergo nucleophilic substitution to introduce various functionalities at the 3-position.

Caption: Synthetic route involving direct functionalization of the thietane 1,1-dioxide core.

-

Dissolve thietane 1,1-dioxide in a suitable solvent like carbon tetrachloride.

-

Add a radical initiator (e.g., AIBN) and heat the mixture to reflux.

-

Bubble chlorine gas through the solution or add sulfuryl chloride dropwise while irradiating with a sunlamp.

-

Monitor the reaction by GC or NMR until the desired conversion is achieved.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude 3-chlorothietane 1,1-dioxide can be purified by recrystallization or chromatography.

Applications in Drug Discovery: Leveraging the Thietane 1,1-Dioxide Scaffold for Therapeutic Advantage

The unique properties of the thietane 1,1-dioxide ring have been exploited in the design of novel therapeutic agents across various disease areas.

Antidepressants

A significant area of application for 3-substituted thietane 1,1-dioxides is in the development of novel antidepressants.[16] Preclinical studies have shown that compounds such as 3-ethoxythietane-1,1-dioxide exhibit potent antidepressant-like activity in animal models.[17] These compounds are believed to exert their effects through modulation of serotonergic and adrenergic pathways.[18][19] The thietane 1,1-dioxide moiety is thought to contribute to the favorable pharmacokinetic and safety profiles of these potential drug candidates.[18][20]

LpxC Inhibitors for Gram-Negative Infections

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[21] As such, LpxC is an attractive target for the development of new antibiotics. Several potent LpxC inhibitors incorporating a thietane 1,1-dioxide scaffold have been reported.[22][23] The sulfone group can act as a key pharmacophoric element, engaging in important interactions within the enzyme's active site.

Conclusion: A Scaffold with a Bright Future

The 3-substituted thietane 1,1-dioxide scaffold is no longer a niche curiosity but a validated and increasingly accessible building block for modern drug discovery. Its unique conformational properties and ability to favorably modulate the characteristics of drug candidates have cemented its place in the medicinal chemist's toolbox. The expanding commercial availability of key starting materials and a diverse range of derivatives, coupled with robust and versatile synthetic methodologies, will undoubtedly fuel further exploration and exploitation of this promising scaffold in the quest for novel and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thietane Dioxide - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. Thietanes | Fisher Scientific [fishersci.com]

- 6. 3-Aminothietane 1,1-dioxide | CymitQuimica [cymitquimica.com]

- 7. 3-Bromothietane 1,1-dioxide | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-bromothietane 1,1-dioxide 97% | CAS: 59463-72-8 | AChemBlock [achemblock.com]

- 9. 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride (1 x 25 mg) | Reagentia [reagentia.eu]

- 10. Buy 3-(Aminomethyl)thietane 1,1-dioxide | 1422496-55-6 [smolecule.com]

- 11. parchem.com [parchem.com]

- 12. 1780124-84-6|Thietane-3-carbaldehyde 1,1-dioxide|BLD Pharm [bldpharm.com]

- 13. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. rrpharmacology.ru [rrpharmacology.ru]

- 18. researchgate.net [researchgate.net]

- 19. Prospects for the creation of new drug candidates with antidepressant activity among thietanes | Semantic Scholar [semanticscholar.org]

- 20. Prospects for the creation of new drug candidates with antidepressant activity among thietanes [journal.hep.com.cn]

- 21. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Syntheses, structures and antibiotic activities of LpxC inhibitors based on the diacetylene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 3-Hydroxythietane 1,1-dioxide: Structure, Spectroscopy, and Reactivity

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 3-Hydroxythietane 1,1-dioxide. While this molecule is a valuable synthetic intermediate, a thorough computational characterization has been lacking in the scientific literature. This document bridges that gap by outlining a robust computational workflow, from conformational analysis to the prediction of spectroscopic properties and reactivity. The protocols described herein are designed to be self-validating and are grounded in established quantum chemical methods, providing researchers, scientists, and drug development professionals with a practical framework for investigating this and similar heterocyclic systems.

Introduction: The Significance of this compound

Four-membered heterocyclic rings are increasingly recognized as important structural motifs in medicinal chemistry and materials science. Among these, thietane 1,1-dioxides, also known as thietane sulfones, offer a unique combination of properties. They are stable, polar, and can act as bioisosteres for other functional groups. This compound is a key derivative, serving as a precursor for a variety of substituted thietanes. Its hydroxyl group provides a handle for further functionalization, making it a versatile building block in organic synthesis.

Despite its synthetic utility, a deep understanding of the conformational preferences, spectroscopic signatures, and electronic nature of this compound from a theoretical standpoint is not well-documented. Computational chemistry offers a powerful lens through which to explore these aspects, providing insights that can guide synthetic efforts and the design of new molecules with desired properties. This guide details the application of modern computational techniques to elucidate the molecular characteristics of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of thietan-3-ol. A common and effective method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Experimental Protocol: Oxidation of Thietan-3-ol

-

Dissolution: Thietan-3-ol is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Cooling: The solution is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.

-

Addition of m-CPBA: m-CPBA (typically 2.0-3.0 equivalents) is added portion-wise to the cooled solution with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed further with NaHCO₃ solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound as a solid.

Computational Methodology: A Guided Workflow

The following sections outline a comprehensive computational workflow for the theoretical investigation of this compound. The choice of methods and basis sets represents a balance between accuracy and computational cost, suitable for a molecule of this size.

Conformational Analysis

The four-membered thietane ring is puckered, and the presence of a hydroxyl group introduces additional conformational flexibility due to the rotation around the C-O bond. A thorough conformational search is the first critical step.

Workflow for Conformational Search:

Causality Behind Experimental Choices:

-

Initial Search with Molecular Mechanics (MM): MM methods are computationally inexpensive and ideal for rapidly exploring a large conformational space.

-

Semi-Empirical or Tight-Binding QM Optimization: These methods provide a more accurate ranking of conformer energies than MM, helping to discard unreasonable structures before more expensive calculations.

-

DFT Optimization and Frequencies: Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) offers a good compromise for geometry optimization.[1] The frequency calculation is crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-